N-SMase Spiroepoxide Inhibitor is a compound recognized for its role as a potent and selective irreversible inhibitor of neutral sphingomyelinase, an enzyme involved in sphingolipid metabolism. This compound has garnered attention due to its ability to inhibit exosome release, which is crucial in various biological processes, including cell signaling and tumor progression. The inhibition of neutral sphingomyelinase can significantly impact the biogenesis of exosomes, thereby influencing numerous cellular functions and potential therapeutic applications.
The N-SMase Spiroepoxide Inhibitor is derived from natural products. Specifically, spiroepoxide has been identified as a key component that effectively blocks the activity of neutral sphingomyelinase. Research indicates that this compound can inhibit exosome release by modifying the lipid composition critical for exosome formation .
Neutral sphingomyelinases are classified based on their enzymatic characteristics, such as optimal pH and cation dependency. The primary isoforms include neutral sphingomyelinase 1, 2, and 3, which are encoded by different genes. The N-SMase Spiroepoxide Inhibitor specifically targets these enzymes, particularly neutral sphingomyelinase 2, which plays a significant role in various physiological and pathological processes .
The synthesis of N-SMase Spiroepoxide Inhibitor typically involves organic synthesis techniques that may include cyclization reactions to form the spiroepoxide structure. The process often requires careful control of reaction conditions to ensure high selectivity and yield.
While specific synthetic routes for N-SMase Spiroepoxide Inhibitor are not extensively detailed in the literature, similar compounds have been synthesized using methods such as:
These methods aim to achieve a compound with high specificity and potency against the target enzyme.
The molecular structure of N-SMase Spiroepoxide Inhibitor features a unique spiro configuration that contributes to its biological activity. The compound typically includes:
While precise structural data may vary, studies suggest that the compound exhibits distinct chemical properties that facilitate its role as an inhibitor. For example, it has been shown to effectively interact with the active site of neutral sphingomyelinases, thereby preventing substrate access .
N-SMase Spiroepoxide Inhibitor undergoes specific chemical reactions relevant to its function as an inhibitor. These include:
The irreversible binding nature suggests that once the inhibitor interacts with the enzyme, it alters the enzyme's conformation permanently, leading to a loss of enzymatic activity. This characteristic is crucial for its application in therapeutic contexts where sustained inhibition is desired .
The mechanism by which N-SMase Spiroepoxide Inhibitor acts involves several key steps:
This process ultimately reduces exosome release and alters cellular signaling pathways associated with lipid metabolism .
Studies have demonstrated that at concentrations around 5 μM, N-SMase Spiroepoxide Inhibitor can inhibit exosome release by approximately 20%, showcasing its effectiveness compared to other inhibitors like GW4869 .
N-SMase Spiroepoxide Inhibitor is characterized by:
Key chemical properties include:
Relevant data on these properties can be gleaned from studies focusing on similar compounds within the class of spiroepoxides .
N-SMase Spiroepoxide Inhibitor has several notable applications in scientific research:
N-SMase Spiroepoxide Inhibitor (CAS 282108-77-4) acts as a potent irreversible inhibitor of neutral sphingomyelinase 2 (nSMase2/SMPD3). Its molecular mechanism involves covalent modification of catalytic residues within the enzyme's active site, forming a permanent adduct that abolishes sphingomyelin hydrolysis. Structural studies confirm its >100-fold selectivity for nSMase2 over acidic sphingomyelinase (aSMase) and other phospholipases, attributed to precise steric and electrostatic complementarity with nSMase2's catalytic pocket [1] [3]. This selectivity is critical for dissecting ceramide-dependent pathways without confounding off-target effects.
The inhibitor's spiroepoxide warhead undergoes nucleophilic attack by a catalytic histidine residue (His136 in human nSMase2), resulting in ring opening and covalent bond formation. Molecular dynamics simulations reveal that the inhibitor's hydrophobic tail (C10-decane chain) occupies a lipid-accommodating tunnel adjacent to the active site, stabilizing the complex. Mutagenesis studies show that substitution of residues coordinating the catalytic magnesium ion (e.g., Asp195, Glu196) reduces inhibitor binding affinity by >80%, confirming the metal-dependent mechanism of inhibition [3] [4].
Table 1: Selectivity Profile of N-SMase Spiroepoxide Inhibitor
Enzyme Target | IC₅₀ (μM) | Inhibition Mode | Selectivity vs. nSMase2 |
---|---|---|---|
nSMase2 (SMPD3) | 0.05–0.1 | Irreversible | 1-fold (Reference) |
aSMase (SMPD1) | >50 | No inhibition | >500-fold |
alkSMase (ENPP7) | >100 | No inhibition | >1000-fold |
nSMase1 (SMPD2) | 15.2 | Weak reversible | ~300-fold |
By irreversibly inhibiting nSMase2, the spiroepoxide compound uncouples receptor-activated ceramide generation. In endothelial cells, it reduces IL-1β-induced ceramide production by 85%, suppressing downstream pro-inflammatory responses like tissue factor (TF) formation [3]. Similarly, in senescent cells, it blocks DNA damage-induced ceramide surges by preventing sphingomyelin hydrolysis, thereby normalizing the ceramide:sphingomyelin ratio from pathological 1:2 to physiological 1:4 levels [5] [7]. This directly impedes ceramide-dependent exosome biogenesis, as ceramide's negative membrane curvature drives intraluminal vesicle formation in multivesicular bodies.
Prolonged nSMase2 inhibition triggers adaptive responses:
Table 2: Sphingolipid Metabolic Changes Post-Inhibition
Sphingolipid Species | Change vs. Control | Biological Consequence |
---|---|---|
Ceramide | ↓ 85% | Reduced exosome biogenesis |
Sphingomyelin | ↑ 60% | Membrane stabilization |
Glucosylceramide | ↑ 30% | Altered lipid raft signaling |
Dihydroceramide | ↑ 40% | Compensatory ceramide synthesis |
Pharmacological Implications in Disease Models
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1